molecular formula C17H18N4OS B213736 (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one

Cat. No. B213736
M. Wt: 326.4 g/mol
InChI Key: IUQKOCUZPLAARM-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrazolone derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In biochemistry, (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. In materials science, this compound has been studied for its potential applications in the development of new organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of inflammation and pain. By inhibiting COX enzymes, (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are important mediators of inflammation and oxidative stress. Furthermore, (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective experimental tool. However, one of the limitations of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for the study of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the structure-activity relationship (SAR) of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one and its analogs to identify more potent and selective COX inhibitors. Furthermore, the potential applications of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one in the development of new organic semiconductors and optoelectronic devices should be further explored. Finally, the in vivo efficacy and safety of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one should be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.

Synthesis Methods

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one can be synthesized through a multi-step process involving the reaction of various reagents. The most commonly used method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-acetylbenzothiazole. This intermediate is then reacted with cyclopentanone and hydrazine hydrate to form (E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-phenyl-4,5-dihydro-1H-pyrazol-3-one. Finally, the compound is treated with formaldehyde and cyclopentylamine to form (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one.

properties

Product Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C17H18N4OS/c1-11-13(10-18-12-6-2-3-7-12)16(22)21(20-11)17-19-14-8-4-5-9-15(14)23-17/h4-5,8-10,12,18H,2-3,6-7H2,1H3/b13-10+

InChI Key

IUQKOCUZPLAARM-JLHYYAGUSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/NC2CCCC2)C3=NC4=CC=CC=C4S3

SMILES

CC1=NN(C(=O)C1=CNC2CCCC2)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=NN(C(=O)C1=CNC2CCCC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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